3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide
Description
The compound 3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide features a complex heterocyclic scaffold with critical functional groups:
- Imidazo[1,2-c]quinazolinone core: A fused bicyclic system known for modulating kinase inhibition and nucleic acid interactions.
- Furan-2-ylmethyl propanamide side chain: Introduces hydrogen-bonding capacity and metabolic stability due to the furan moiety.
Analytical techniques like NMR and IR (as seen in sulfamethoxazole derivative characterization ) would confirm its structural integrity.
Properties
IUPAC Name |
3-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O4S/c28-20-9-3-1-6-17(20)14-29-24(35)16-38-27-32-21-10-4-2-8-19(21)25-31-22(26(36)33(25)27)11-12-23(34)30-15-18-7-5-13-37-18/h1-10,13,22H,11-12,14-16H2,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYVQEXIJLSEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide represents a novel class of imidazoquinazolines. This class has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- An imidazo[1,2-c]quinazoline core.
- A chlorophenyl group which may influence biological interactions.
- A furan moiety that can enhance pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The imidazoquinazoline scaffold has been associated with various pharmacological effects including:
- Anticancer Activity : The compound exhibits significant cytotoxicity against cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation .
- Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes such as α-glucosidase, which is relevant for managing type 2 diabetes mellitus . The presence of electron-donating groups enhances its potency against such enzymes.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the substituents on the imidazoquinazoline core can significantly impact biological activity. Key findings include:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups (e.g., methoxy groups) showed improved inhibitory activity against α-glucosidase compared to those with electron-withdrawing groups like chlorine .
- Substituent Positioning : The positioning of substituents on the quinazoline ring affects binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various derivatives of imidazoquinazolines, including our compound, against human cancer cell lines. The results indicated that compounds with a similar scaffold exhibited IC50 values in the nanomolar range (0.09 μM), demonstrating potent anticancer properties .
- Diabetes Management : Another research focused on the α-glucosidase inhibition potential of imidazoquinolines. The compound showed significant inhibition rates, suggesting its utility in managing postprandial blood glucose levels .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of related compounds indicated potential efficacy against various pathogens, although specific data for our compound remains limited .
Data Table: Biological Activity Summary
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Imidazoquinazoline Core | Known for diverse biological activities |
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Furan Ring | Contributes to potential interactions with biological targets |
Anticancer Properties
Research indicates that compounds related to the imidazoquinazoline structure exhibit significant anticancer activities. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of similar compounds against various cancer cell lines, suggesting that this specific compound may also possess similar properties due to its structural analogies .
Antimicrobial Activity
The compound's antimicrobial potential has been explored in several studies. It has been reported that imidazoquinazolines can exhibit antibacterial and antifungal activities. The presence of the sulfanyl group could enhance these properties by facilitating interactions with microbial enzymes or membranes .
Antioxidant Effects
Additionally, there is evidence suggesting that such compounds may possess antioxidant properties, which can help mitigate oxidative stress-related diseases. This aspect is particularly relevant in the context of developing therapeutic agents for conditions like neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity and synthesis of similar compounds:
- Anticancer Activity Study : A recent investigation into quinazoline derivatives demonstrated their effectiveness against breast cancer cell lines, supporting the hypothesis that similar structures could yield promising anticancer agents .
- Antimicrobial Efficacy Research : Another study focused on the antibacterial properties of imidazoquinazolines showed significant inhibition against Gram-positive bacteria, indicating a potential for developing new antibiotics .
- Synthesis Optimization : Research on optimizing synthetic pathways for imidazoquinazolines has led to improved yields and purity of final products, which is crucial for pharmaceutical applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural variations are summarized below:
Substituent Impact :
Mechanism of Action (MOA) Similarities
and indicate that structurally similar compounds often share MOAs due to conserved pharmacophores. For example:
- Imidazo[1,2-c]quinazolinone analogs: Likely inhibit kinases or DNA-processing enzymes via core interactions, as seen in related heterocyclic systems .
- Sulfonamide derivatives : Target dihydropteroate synthase in bacteria, though the target compound’s distinct core may redirect activity toward eukaryotic enzymes .
However, highlights that only ~20% of structurally similar compounds (Tanimoto >0.85) exhibit congruent gene expression profiles, emphasizing the role of biological context (e.g., cell type, concentration) .
Computational and Experimental Clustering
Compound clustering () using algorithms like Butina or Jarvis-Patrick groups analogs by structural fingerprints. The target compound would cluster with:
- Imidazo[1,2-c]quinazolinones: Due to core similarity.
- Aryl sulfanyl derivatives : Based on the sulfanyl-carbamoyl side chain.
Such clustering aids in selecting analogs for high-throughput screening, though functional divergence (per ) requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
